molecular formula C10H11BrO B2604142 3-(3-Bromo-4-methylphenyl)propanal CAS No. 1261521-25-8

3-(3-Bromo-4-methylphenyl)propanal

Cat. No.: B2604142
CAS No.: 1261521-25-8
M. Wt: 227.101
InChI Key: DJKXWNMNSYQDSV-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone substituted with a brominated and methylated phenyl group at the third carbon position. This compound is structurally distinct due to the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group offers nucleophilic reactivity for condensation or oxidation reactions .

Properties

IUPAC Name

3-(3-bromo-4-methylphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXWNMNSYQDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methylphenyl)propanal typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanal group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)propanal depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In medicinal chemistry, its mechanism of action would be specific to the target molecule it is incorporated into, potentially involving interactions with biological macromolecules such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Bromo-4-methylphenyl)propanal with three related compounds: 3-(methylthio)propanal, propanal, and 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. Key differences in structure, reactivity, and applications are highlighted.

3-(Methylthio)propanal

  • Structure : Contains a methylthio (-SCH₃) group instead of a brominated phenyl group.
  • Reactivity : The sulfur atom in the methylthio group participates in nucleophilic reactions and contributes to odor-active properties. It is a key intermediate in the Maillard reaction, forming meaty and cooked potato aromas in food systems .
  • Applications : Widely studied in food chemistry for its role in flavor formation during roasting (e.g., peanuts, coffee). Its odor threshold is significantly lower than that of this compound, making it more impactful in sensory applications .
Property This compound 3-(Methylthio)propanal
Functional Group Bromophenyl aldehyde Methylthio aldehyde
Odor Profile Not reported in literature Meaty, cooked potato
Key Reactivity Cross-coupling, oxidation Maillard reaction
Applications Organic synthesis Food flavoring

Propanal

  • Structure : A simple aldehyde without aromatic or heavy atom substituents.
  • Reactivity : Highly volatile and reactive, participating in aldol condensations and atmospheric oxidation. Unlike this compound, it lacks steric hindrance, enabling faster reaction kinetics .
  • Environmental Behavior : Propanal exhibits rapid atmospheric variability due to local emissions (e.g., lab exhaust), whereas brominated analogs like this compound are less volatile and more persistent .
Property This compound Propanal
Volatility Low (due to bromine) High
Atmospheric Lifetime Long Short
Synthetic Utility Specialty chemical precursor Bulk chemical synthesis

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

  • Structure : Features a carboxylic acid group and ethyl/methyl substituents instead of an aldehyde.
  • Reactivity : The carboxylic acid group enables salt formation or esterification, contrasting with the aldehyde’s nucleophilic reactivity. The ethyl group introduces steric effects absent in this compound .
  • Crystallography : Single-crystal X-ray studies confirm its planar aromatic ring and dihedral angles influenced by substituents, a trait shared with brominated phenylpropanals .
Property This compound 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid
Functional Group Aldehyde Carboxylic acid
Steric Effects Moderate (methyl group) High (ethyl and methyl groups)
Applications Organic intermediates Crystal engineering, pharmaceuticals

Research Findings and Implications

  • Electronic Effects : The bromine atom in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with sulfur-containing analogs like 3-(methylthio)propanal, where the sulfur atom activates adjacent carbons .
  • Thermal Stability : Brominated aromatic aldehydes generally exhibit higher thermal stability compared to sulfur-containing analogs, which degrade at elevated temperatures (e.g., during roasting) to form thiazoles and thiophenes .
  • Synthetic Challenges : The steric bulk of the bromophenyl group may hinder catalytic adsorption on surfaces like NiMoS, unlike simpler aldehydes such as propanal .

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